Ozagrel sodium

概要

説明

オザグレルのナトリウム塩は、主に抗血小板剤として用いられるトロンボキサンA2合成阻害剤です。血小板凝集と血管収縮を促進する化合物であるトロンボキサンA2の合成を阻害する能力で知られています。 そのため、オザグレルのナトリウム塩は、脳梗塞などの虚血性脳卒中やその他の血栓性疾患の治療に役立ちます .

準備方法

合成経路と反応条件

オザグレルのナトリウム塩の合成には、いくつかの重要なステップが含まれます。

ハロゲン化: ベンゾイルパーオキサイドの存在下、エチル4-メチルシンナメートをN-ブロモスクシンイミドでラジカルハロゲン化すると、エチル4-ブロモメチルシンナメートが生成されます.

工業生産方法

工業的には、オザグレルのナトリウム塩は、オザグレルを注射用水に溶解し、当量の苛性ソーダを加えてナトリウム塩を生成し、その後、亜硫酸ナトリウムやエデト酸カルシウム二ナトリウムなどの安定化剤を加えることで製造されます。 次に、溶液をろ過してバイアル瓶に充填し、滅菌します .

化学反応解析

反応の種類

オザグレルのナトリウム塩は、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化される可能性がありますが、酸化生成物の詳細は限られています。

還元: 水素化ホウ素ナトリウムなどの還元剤の存在下で、特に還元される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的な還元剤です。

主要な生成物

これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性があり、一方、還元はアルコールを生成する可能性があります .

科学研究への応用

オザグレルのナトリウム塩は、科学研究において幅広い用途があります。

化学: トロンボキサンA2合成阻害の研究におけるモデル化合物として使用されます。

生物学: 血小板凝集と血管収縮に対するその影響に関する研究が進行中です。

化学反応の分析

Types of Reactions

Ozagrel sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under certain conditions, although specific details on the oxidation products are limited.

Reduction: The compound can be reduced, particularly in the presence of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially involving the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can participate in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Clinical Applications

-

Acute Ischemic Stroke

- Ozagrel sodium has been extensively studied for its efficacy in treating acute ischemic stroke. A meta-analysis indicated that ozagrel significantly improves neurological outcomes in patients with acute ischemic stroke compared to control treatments. It was found to reduce the volume of brain damage and enhance recovery rates, although evidence regarding long-term mortality benefits remains inconclusive .

-

Combination Therapy

- Recent studies have explored the use of this compound in combination with atorvastatin for patients with type 2 diabetes and lacunar cerebral infarction. The combination was shown to reduce inflammatory markers and improve clinical outcomes without increasing adverse effects associated with atorvastatin alone . This suggests that ozagrel may enhance the therapeutic effects of other medications through synergistic mechanisms.

-

Psychiatric Applications

- Research has also investigated the effects of this compound in conjunction with atypical antipsychotic drugs on red blood cell distribution width in experimental models. This study indicated that ozagrel may influence hematological parameters when used alongside psychiatric medications, highlighting its potential role beyond cerebrovascular applications .

Case Studies and Research Findings

Pharmacokinetics

This compound is administered intravenously due to its improved solubility compared to its parent compound, ozagrel. Studies have shown that intravenous administration leads to rapid absorption and effective plasma concentrations within therapeutic ranges, facilitating its use in acute settings where timely intervention is critical.

Safety Profile

The safety profile of this compound has been evaluated across various studies. While it is generally well-tolerated, some adverse events such as digestive hemorrhage have been reported. However, these occurrences are not significantly different from control groups, suggesting a favorable safety margin when used appropriately .

作用機序

オザグレルのナトリウム塩は、トロンボキサンA2シンターゼを選択的に阻害することで作用し、トロンボキサンA2の産生を減少させます。 この阻害は、血小板凝集と血管収縮の減少につながり、血流を改善し、血栓症のリスクを軽減します . 分子標的は、トロンボキサンA2シンターゼと、血小板機能に関与する関連する経路です .

類似化合物との比較

類似化合物

独自性

オザグレルのナトリウム塩は、トロンボキサンA2シンターゼ阻害に対する高い選択性を持つ点で独特であり、血小板凝集と血管収縮の減少に特に効果的です。 エダラボンなどの他の化合物との組み合わせにより、脳梗塞の治療における有効性が向上しました .

生物活性

Ozagrel sodium, a potent antiplatelet agent and thromboxane A2 (TXA2) receptor antagonist, has garnered attention for its clinical applications, particularly in the treatment of ischemic cerebrovascular diseases. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological properties, and its therapeutic implications.

This compound functions primarily by inhibiting thromboxane A2 synthesis, which plays a crucial role in platelet aggregation and vasoconstriction. By blocking TXA2 receptors, this compound effectively reduces platelet activation and aggregation, thereby mitigating thrombus formation in conditions such as acute ischemic stroke.

Pharmacological Properties

- Antiplatelet Activity : this compound has been shown to exhibit significant antiplatelet effects. In a study involving rat models of ischemic stroke, this compound was administered intravenously at a dose of 3 mg/kg, demonstrating a marked reduction in platelet aggregation compared to control groups .

- Neuroprotective Effects : Recent investigations have highlighted the neuroprotective properties of this compound. In vitro studies using PC12 cells exposed to oxygen-glucose deprivation revealed that this compound could mitigate cellular injury and promote cell survival, suggesting its potential as a therapeutic agent in neuroprotection .

- Combination Therapy : this compound has also been studied in combination with other agents. For instance, a clinical trial demonstrated that combining this compound with atorvastatin significantly improved inflammatory markers and reduced glucose levels in patients with type 2 diabetes and lacunar infarction . This combination therapy not only enhanced therapeutic efficacy but also minimized adverse effects associated with higher doses of atorvastatin alone.

Case Studies and Clinical Trials

- Ischemic Stroke : A study involving 60 patients treated with this compound combined with edaravone showed a higher total effective rate compared to those receiving edaravone alone. This suggests that this compound may enhance the clinical outcomes in acute cerebral infarction cases .

- Diabetes Management : In another clinical trial focusing on patients with type 2 diabetes, this compound was found to effectively regulate inflammatory responses and improve metabolic parameters when used alongside atorvastatin . The results indicated significant reductions in fasting plasma glucose (FPG) and postprandial blood glucose (PBG) levels compared to control treatments.

Data Summary

| Study | Objective | Findings | |

|---|---|---|---|

| Imamura et al. (2003) | Evaluate antiplatelet effects | Significant reduction in platelet aggregation | Supports use in ischemic stroke |

| Gai et al. (2019) | Assess neuroprotective effects | Mitigated cellular injury in PC12 cells | Potential for neuroprotective therapy |

| Zhang et al. (2021) | Investigate combination therapy | Improved inflammatory markers; reduced glucose levels | Effective for diabetes management without increased side effects |

特性

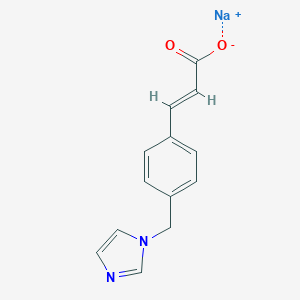

IUPAC Name |

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYJCOBUTXCBR-IPZCTEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172327 | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189224-26-8 | |

| Record name | Ozagrel sodium [JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OZAGREL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ozagrel sodium is a selective thromboxane A2 (TXA2) synthase inhibitor. [, , , , ] It prevents the conversion of prostaglandin H2 to TXA2, a potent vasoconstrictor and platelet aggregator. [, , ]

ANone: By inhibiting TXA2 synthesis, this compound exerts antithrombotic effects and may also modulate inflammatory responses. [, , , ] Studies have shown that this compound can:

- Reduce platelet aggregation [, , , , , ]

- Decrease plasma levels of TXB2, a stable metabolite of TXA2 [, ]

- Increase the ratio of prostacyclin (PGI2) to TXA2, favoring vasodilation and inhibiting platelet aggregation [, , ]

- Modulate the levels of endothelin-1 (ET-1) and calcitonin gene-related peptide (CGRP) in brain tissues following cerebral ischemia []

ANone: The molecular formula of this compound is C13H11NNaO4S, and its molecular weight is 313.29 g/mol. []

ANone: While the provided research papers don't provide detailed spectroscopic data, some studies utilize analytical techniques like HPLC to determine the content of this compound in pharmaceutical preparations. [, ]

ANone: Studies investigating the solubility product constants of this compound and calcium chloride suggest that mixing these solutions is safe under clinical conditions, with no appreciable risk of incompatibility. []

ANone: Research indicates that this compound remains stable for up to 6 hours when mixed with invertose injection, fructose injection, or xylitol injection. []

ANone: This section is not applicable to this compound as it is not a catalyst. This compound's primary mode of action involves enzyme inhibition rather than catalytic activity.

ANone: The provided research papers primarily focus on in vivo and in vitro studies of this compound and do not delve into computational chemistry or modeling approaches.

ANone: The research papers do not provide specific information on the SAR of this compound or the impact of structural modifications on its activity.

ANone: One study describes a formulation for this compound injection containing sodium citrate and calcium disodium edetate, claiming improved light stability, clarity, and stability without crystal formation. [] Another study highlights a sodium this compound chloride injection formulated with glycine, citric acid, and sodium hydroxide, aiming for higher stability and cost-effectiveness. []

ANone: The provided research articles primarily focus on the therapeutic aspects of this compound and do not discuss SHE regulations.

ANone: The provided research papers do not go into detail regarding the ADME profile of this compound.

ANone: Research suggests that this compound is primarily used in the treatment of:

- Acute cerebral infarction [, , , , , , , , , , , , , , , , , ]

- Unstable angina pectoris [, ]

- Peripheral artery disease in diabetic patients []

- Cerebral vasospasm following aneurysmal subarachnoid hemorrhage []

- Lung injury induced by limb ischemia-reperfusion []

- Chronic heart failure caused by coronary heart disease []

- TNBS-induced colitis (in rats) []

ANone: Researchers have employed rat models to investigate the effects of this compound in various conditions, including:

- Focal cerebral ischemia []

- Myocardial ischemia []

- Limb ischemia-reperfusion induced lung injury []

- TNBS-induced colitis []

ANone: The provided research papers do not discuss resistance mechanisms or cross-resistance related to this compound.

ANone: While the provided research papers focus primarily on the efficacy of this compound, several studies mention its safety profile. These studies report no significant adverse reactions or side effects associated with this compound treatment. [, , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。